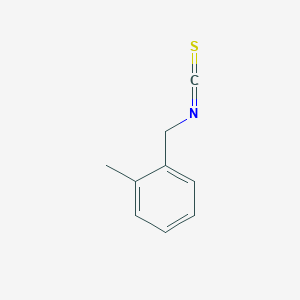

2-甲基苄基异硫氰酸酯

描述

2-Methylbenzyl isothiocyanate is a chemical compound that is part of the aryl isothiocyanate family. While the provided papers do not directly discuss 2-methylbenzyl isothiocyanate, they do provide insights into the synthesis, structure, and reactions of related isothiocyanate compounds, which can be extrapolated to understand the properties and chemistry of 2-methylbenzyl isothiocyanate.

Synthesis Analysis

The synthesis of related isothiocyanate compounds often involves the reaction of amines with isothiocyanates. For instance, the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides under metal-free conditions is described, using secondary and tertiary amine-derived formamides as amino sources . Another method involves the iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines, which is a sustainable approach that eliminates the need for expensive transition-metal catalysts . These methods could potentially be adapted for the synthesis of 2-methylbenzyl isothiocyanate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of thiourea derivatives synthesized from methylbenzoyl isothiocyanates were determined by X-ray single crystal diffraction, FT-IR, Raman, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 2-methylbenzyl isothiocyanate and provide detailed information about its conformation and intermolecular interactions.

Chemical Reactions Analysis

Isothiocyanates are known to participate in a variety of chemical reactions. The formation of carbonyl ylides and their reactions with isothiocyanates have been studied, showing that isothiocyanates can undergo multiple cycloadditions . Additionally, the synthesis of 2-benzimidazolylthioureas from natural isothiocyanates and 2-amino-1-methylbenzimidazole demonstrates the reactivity of isothiocyanates with amines to form thiourea derivatives . These reactions highlight the versatility of isothiocyanates in organic synthesis, which would also apply to 2-methylbenzyl isothiocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of a pyrimidobenzothiazole derivative provides insights into the molecular geometry and the influence of the sulfur atom in the molecular π-bonding . Similarly, the thermal behavior and molecular geometry of a S-methyldithiocarbazate derivative were studied using thermogravimetric analysis and density functional theory . These studies can help predict the stability, reactivity, and other properties of 2-methylbenzyl isothiocyanate.

科学研究应用

化学预防特性及机制

异硫氰酸酯,包括2-甲基苄基异硫氰酸酯,因其化学预防特性而被广泛研究。这些化合物存在于十字花科蔬菜中,并以其在实验动物中抑制致癌作用的能力而闻名。抑制机制涉及选择性抑制参与致癌物代谢活化的细胞色素P450酶。此外,异硫氰酸酯还诱导II期酶并增强细胞凋亡,从而有助于其化学预防活性。由于苯乙基异硫氰酸酯在抑制肺肿瘤诱导方面有效,因此受到特别关注,使其成为肺癌预防的候选者 (Hecht,2000年).

对人类病原体的抗菌特性

综述了异硫氰酸酯对多种人类病原体的抗菌活性,强调了这些化合物替代或支持常用抗生素的潜力。尽管异硫氰酸酯对包括具有耐药表型的细菌在内的重要人类病原体有效,但需要一种标准化的方法来比较不同异硫氰酸酯的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Romeo等人,2018年).

表观基因组在癌症进展中的调控

膳食异硫氰酸酯已显示出通过调节表观基因组来抑制癌症进展的希望。这些化合物对多种癌症发挥抗增殖、促凋亡、抗炎和抗血管生成作用。它们通过调节DNA甲基转移酶、组蛋白修饰剂和miRNA的表达和活性来影响关键的细胞调控机制,从而调节PI3K、MAPK、WNT和NFkB等关键信号通路。该综述强调了异硫氰酸酯在癌症治疗中的潜力,并需要进一步研究以将其开发为治疗实体 (Sundaram等人,2021年).

抗氧化活性及健康益处

异硫氰酸酯因其抗氧化活性而被发现,这有助于其各种健康益处,包括化学预防。它们在预防氧化应激和相关慢性疾病中的作用已被记录在案,展示了其在抗菌和化学预防作用之外的广泛潜在健康应用。对用于确定抗氧化活性的分析方法的综述强调了这些化合物在各个科学和医学领域的重要性 (Munteanu和Apetrei,2021年).

作用机制

Target of Action

Isothiocyanates, a class of compounds to which 2-methylbenzyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates, in general, have been shown to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Biochemical Pathways

Isothiocyanates, including 2-Methylbenzyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . They govern many intracellular targets and affect various biochemical pathways. For instance, they can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, and modulate cell cycle regulators .

Result of Action

Isothiocyanates, in general, have been shown to have indirect antioxidant and antitumor properties . They can modulate a large number of cancer-related targets or pathways, potentially leading to the prevention of cancer .

Action Environment

It is known that the stability and efficacy of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .

安全和危害

属性

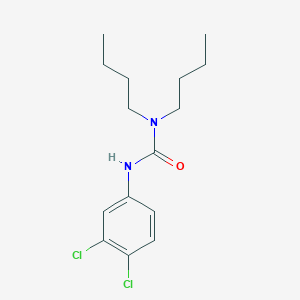

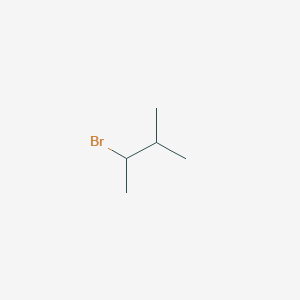

IUPAC Name |

1-(isothiocyanatomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUOZZRRNTUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168279 | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16735-69-6 | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16735-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。